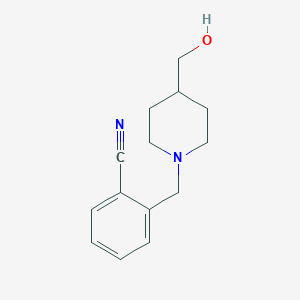

2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

Description

Properties

IUPAC Name |

2-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-9-13-3-1-2-4-14(13)10-16-7-5-12(11-17)6-8-16/h1-4,12,17H,5-8,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLDCRKQUJKJHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-(hydroxymethyl)piperidine with benzonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the hydroxymethyl group, followed by nucleophilic substitution with benzonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) on the piperidine ring can undergo oxidation to yield a carboxylic acid (-COOH). This reaction is typically performed under acidic or basic conditions using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . For example:

Industrial protocols may employ catalytic oxidation with O2 under controlled pressure to enhance efficiency.

Reduction Reactions

The nitrile (-C≡N) group can be reduced to a primary amine (-CH2NH2) using lithium aluminum hydride (LiAlH4) or hydrogenation with Pd/C under H2 gas. For instance:

This reaction is critical for generating amine intermediates in drug synthesis.

Nucleophilic Substitution

The piperidine nitrogen can act as a nucleophile, participating in alkylation or acylation reactions. For example, reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields quaternary ammonium derivatives :

This reactivity is exploited to modify the compound’s physicochemical properties.

Hydrolysis of Nitrile

Under acidic or basic conditions, the nitrile group undergoes hydrolysis to form a carboxylic acid or amide. For example, H2SO4 (conc.) and heat yield a benzamide intermediate:

This transformation is pivotal in prodrug design.

Cross-Coupling Reactions

The benzonitrile moiety can participate in Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts , enabling the introduction of aryl groups. For example:

Such reactions expand structural diversity for medicinal chemistry applications .

Mechanistic Insights

-

Hydrogen Bonding : The hydroxymethyl group enhances solubility and participates in hydrogen bonding, influencing reaction kinetics .

-

Electronic Effects : The electron-withdrawing nitrile group activates the benzene ring for electrophilic substitutions, though steric hindrance from the piperidine ring may limit reactivity.

Scientific Research Applications

2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile (CAS: 1308627-60-2)

- Structural Difference : The hydroxymethyl group is on the 2-position of the piperidine ring instead of the 4-position.

- Impact : Altered hydrogen-bonding capacity and steric effects due to the proximity of the hydroxymethyl group to the benzonitrile ring. This isomer is marketed as a pharmaceutical intermediate but lacks reported biological data .

4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile (CAS: 162997-46-8)

- Structural Difference : The hydroxymethyl-piperidine moiety is directly attached to the benzene ring’s 4-position.

- Purity reported at 96% (Combi-Blocks) .

Functional Group Substitutions

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile Hydrochloride (CAS: 1296224-75-3)

- Structural Difference: Hydroxymethyl replaced with aminomethyl.

- Impact : Increased basicity (pKa ~9–10) and salt formation capability. The hydrochloride salt improves aqueous solubility, making it suitable for formulation in preclinical studies .

2-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile Hydrochloride (CAS: 1289387-45-6)

Complex Derivatives and Heterocyclic Analogs

4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile

- Structural Difference : Incorporates a triazole ring instead of piperidine.

- Synthesized via click chemistry (CuAAC) with 95% yield .

2-((4-((6-Methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile (CAS: 1790201-01-2)

- Structural Difference : Sulfonyl and pyran-2-one substituents.

- Molecular weight (374.4 g/mol) suggests improved lipophilicity for CNS penetration .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxymethyl group and linked to a benzonitrile moiety. Its chemical formula is , with a molecular weight of approximately 230.31 g/mol. The unique arrangement of functional groups enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

While specific mechanisms of action for 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile have not been fully elucidated, piperidine derivatives are known to interact with multiple biological pathways. They often serve as ligands in receptor binding studies and exhibit diverse pharmacological activities, including:

- Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models .

- Neuroprotective Effects : Piperidine derivatives are explored for their potential in treating neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase (AChE), which is crucial in Alzheimer's disease management .

Biological Activity Summary

The following table summarizes the biological activities associated with compounds structurally related to 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile:

Case Studies and Research Findings

- Anticancer Studies : Research has indicated that similar piperidine derivatives can significantly suppress tumor growth in vivo. For instance, one study reported that a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cancer cell lines, highlighting its potential as an anticancer agent .

- Neuroprotective Research : A study investigating piperidine-based compounds showed that they could inhibit AChE effectively, with some derivatives achieving IC50 values as low as 2.7 µM, suggesting their potential in treating cognitive decline associated with Alzheimer's disease .

- Antiviral Activity : In vitro evaluations of structurally similar compounds revealed promising antiviral properties, particularly against Hepatitis C Virus (HCV), where compounds exhibited low nanomolar activity by targeting the HCV E1 protein .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution or reductive amination to introduce the hydroxymethyl-piperidine moiety. Key intermediates (e.g., piperidine derivatives) are characterized via NMR, NMR, and mass spectrometry (MS) to confirm regiochemistry and purity. For example, benzonitrile derivatives with piperidine scaffolds are synthesized via coupling reactions under inert conditions, followed by column chromatography for purification .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For related piperidine-benzonitrile derivatives, crystal structures reveal chair conformations of piperidine rings and van der Waals interactions dominating packing arrangements. Diffraction data are refined using software like SHELX, with CCDC deposition for validation . Spectroscopic techniques (NMR, IR) complement crystallography by verifying functional groups and hydrogen bonding patterns .

Advanced Research Questions

Q. What conformational dynamics of the piperidine ring influence the compound’s reactivity and interactions?

- Methodological Answer : Crystal structures of analogous compounds (e.g., 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile) show both piperidine rings adopt chair conformations. Computational modeling (DFT or MD simulations) can predict energy barriers for ring flipping, while NOESY NMR experiments detect through-space interactions to validate dynamic behavior in solution .

Q. How do crystallographic data guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : X-ray structures reveal intermolecular interactions (e.g., π-π stacking of benzonitrile with aromatic residues or hydrogen bonding via the hydroxymethyl group). These insights inform modifications to improve binding affinity. For example, introducing electron-withdrawing groups on the benzonitrile ring enhances interactions with hydrophobic enzyme pockets, as seen in antimalarial agent precursors .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they resolved?

- Methodological Answer : HPLC with UV/Vis detection is standard, but method optimization is critical. Buffers like sodium acetate/1-octanesulfonate (pH 4.6) or ammonium acetate (pH 6.5) improve peak resolution for polar intermediates. System suitability tests ensure precision, with gradient elution (e.g., methanol-buffer mixtures) separating closely related byproducts .

Q. How can conflicting biological activity data for structurally similar derivatives be reconciled?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH-dependent solubility) or off-target effects. Dose-response studies and orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) clarify mechanisms. For piperidine derivatives, subtle changes in hydroxymethyl group orientation significantly alter pharmacokinetics, necessitating conformational analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.